Ciprofibrate, (R)-

Catalog No.
S13204525
CAS No.
135133-49-2
M.F
C13H14Cl2O3
M. Wt
289.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciprofibrate, (R)-

CAS Number

135133-49-2

Product Name

Ciprofibrate, (R)-

IUPAC Name

2-[4-[(1R)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoic acid

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/t10-/m1/s1

InChI Key

KPSRODZRAIWAKH-SNVBAGLBSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Isomeric SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)[C@H]2CC2(Cl)Cl

Ciprofibrate, specifically the (R)-enantiomer, is a synthetic compound belonging to the class of fibrates, which are primarily used as lipid-lowering agents. It is chemically defined as 4-(2,2-dichlorocyclopropyl)phenyl 2-methyl-3-oxobutanoate. This compound acts as a peroxisome proliferator-activated receptor alpha agonist, which plays a crucial role in lipid metabolism and glucose homeostasis. Ciprofibrate is known for its ability to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels in the bloodstream, making it beneficial for patients with dyslipidemia.

That are significant for its synthesis and degradation:

  • Synthesis Reactions:
    • Friedel-Crafts Acylation: This reaction involves the acylation of 2,2-dichlorocyclopropylbenzene with fatty acyl chlorides to form the acylated product.
    • Baeyer-Villiger Oxidation: This step converts ketones into esters or lactones using peracids.
    • Hydrolysis: Under alkaline conditions, ciprofibrate can hydrolyze to yield various degradation products .
  • Degradation Reactions:
    • Acid Hydrolysis: The ether group may rupture under acidic conditions, leading to the formation of phenolic compounds.
    • Basic Hydrolysis: The halide group can be converted into an alkene, while cyclic halides may undergo elimination reactions .

Ciprofibrate exhibits significant biological activity through its mechanism of action as a peroxisome proliferator-activated receptor alpha agonist. This activation leads to:

  • Lipid Metabolism Regulation: It enhances the oxidation of fatty acids and reduces triglyceride levels in the liver.
  • Cholesterol Modulation: Ciprofibrate increases high-density lipoprotein cholesterol levels, contributing to improved cardiovascular health.
  • Anti-inflammatory Effects: It may also exert anti-inflammatory effects through modulation of inflammatory pathways.

Clinical studies have demonstrated its efficacy in lowering triglycerides and improving lipid profiles in patients with hyperlipidemia .

The synthesis of ciprofibrate involves several key steps:

  • Starting Material Preparation: Styrene is reacted to form 2,2-dichlorocyclopropylbenzene.
  • Friedel-Crafts Acylation: The dichlorocyclopropyl compound undergoes acylation using long-chain fatty acid chlorides in the presence of Lewis acids like aluminum chloride.
  • Baeyer-Villiger Oxidation: The acylated product is oxidized to form the desired ester.
  • Hydrolysis and Purification: The final product undergoes hydrolysis to remove protecting groups and purify the compound .

Research has indicated that ciprofibrate interacts with various biological systems:

  • Drug Interactions: Ciprofibrate may enhance the effects of other lipid-lowering agents when used in combination therapy.
  • Metabolic Pathways: It influences metabolic pathways related to lipid metabolism, potentially affecting the pharmacokinetics of other medications metabolized by similar pathways.

Studies have shown that patients taking ciprofibrate alongside statins may experience enhanced lipid-lowering effects but require monitoring for potential side effects .

Ciprofibrate shares similarities with other fibrate compounds, notably:

Compound NameStructure CharacteristicsUnique Features
BezafibrateContains a phenoxy groupEffective across a broader range of dyslipidemia types
FenofibrateHas an ether linkageMore selective for peroxisome proliferator-activated receptor alpha
ClofibrateContains a chloro substituentKnown for hepatotoxicity at higher doses

Uniqueness of Ciprofibrate

Ciprofibrate's unique structure, particularly the 2,2-dichlorocyclopropyl moiety, distinguishes it from other fibrates. This structural feature contributes to its specific binding affinity and biological activity compared to bezafibrate and fenofibrate, which have different substituents affecting their efficacy and safety profiles .

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural elucidation and characterization of Ciprofibrate, (R)-. The compound, with its molecular formula C₁₃H₁₄Cl₂O₃ and molecular weight of 289.15 g/mol [1] [2], exhibits distinctive spectroscopic signatures that enable comprehensive structural analysis.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of Ciprofibrate, (R)- displays characteristic resonances corresponding to distinct proton environments within the molecular structure [3] [4]. The aromatic protons of the phenoxy group typically appear in the downfield region between 6.8-7.2 ppm, exhibiting typical para-disubstituted benzene coupling patterns. The cyclopropyl proton adjacent to the dichloromethyl group shows a distinctive multipicity due to the strained ring system and coupling with neighboring protons. The two methyl groups of the isobutyric acid moiety appear as a characteristic singlet around 1.5-1.6 ppm, while the carboxylic acid proton, when observable, appears significantly downfield around 10-12 ppm [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [3] [4]. The carbonyl carbon of the carboxylic acid group typically resonates around 177 ppm, representing the most downfield signal in the spectrum. The aromatic carbons appear in the characteristic aromatic region between 120-160 ppm, with the quaternary aromatic carbon bearing the ether oxygen showing distinctive chemical shift values. The quaternary carbon of the isobutyric acid portion resonates around 80-85 ppm, while the methyl carbons appear in the aliphatic region around 25-30 ppm. The cyclopropyl carbons exhibit unique chemical shifts due to the ring strain, with the dichloromethyl carbon appearing significantly downfield due to the electron-withdrawing effect of the chlorine atoms [4].

Nuclear Magnetic Resonance ParametersChemical Shift Range (ppm)MultiplicityAssignment
Aromatic protons6.8-7.2DoubletsPara-disubstituted benzene
Cyclopropyl proton2.5-3.0MultipletCHCHCl₂
Methyl protons1.5-1.6SingletC(CH₃)₂
Carbonyl carbon~177-COOH
Aromatic carbons120-160-Benzene ring
Quaternary carbon80-85-C(CH₃)₂

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in Ciprofibrate, (R)- [5] [6] [7]. The most characteristic absorption in the infrared spectrum occurs at approximately 1707-1709 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid group [5] [6]. This frequency is typical for carboxylic acid carbonyls and serves as a diagnostic peak for quantitative analysis applications.

The aromatic carbon-carbon stretching vibrations appear in the region around 1600-1500 cm⁻¹, while the carbon-oxygen stretching vibrations of the ether linkage occur around 1200-1300 cm⁻¹ [6] [7]. The presence of the dichlorocyclopropyl group contributes to characteristic carbon-chlorine stretching vibrations in the fingerprint region below 1000 cm⁻¹. The broad absorption around 2500-3300 cm⁻¹ corresponds to the hydroxyl stretch of the carboxylic acid group, often appearing as a broad, medium-intensity band due to hydrogen bonding effects [7].

Infrared Absorption BandsFrequency (cm⁻¹)AssignmentIntensity
Carbonyl stretch1707-1709C=O (COOH)Strong
Aromatic C=C stretch1600-1500Benzene ringMedium
Carbon-oxygen stretch1200-1300C-O (ether)Medium
Hydroxyl stretch2500-3300O-H (COOH)Broad, medium
Carbon-chlorine stretch<1000C-ClVariable

Mass Spectrometry

Mass spectrometric analysis of Ciprofibrate, (R)- reveals characteristic fragmentation patterns that provide structural information [8] [9]. The molecular ion peak appears at m/z 289, corresponding to the molecular weight of the compound. The fragmentation pattern typically involves loss of the carboxyl group (COOH, 45 mass units) and the phenoxy group, resulting in characteristic fragment ions that can be used for structural confirmation and quantitative analysis [8].

The base peak often corresponds to the phenoxyl cation formed through α-cleavage at the ether bond. Additional fragments arise from the loss of chlorine atoms from the cyclopropyl ring and subsequent rearrangement reactions. The dichlorocyclopropyl moiety shows characteristic isotope patterns due to the presence of two chlorine atoms, providing additional confirmation of the molecular structure [9].

Thermodynamic Properties and Solubility Behavior

Thermal Properties

Ciprofibrate, (R)- exhibits well-defined thermal characteristics that are crucial for pharmaceutical development and processing [10] [11] [12]. The compound displays a melting point range of 114-118°C, indicating good crystalline purity and thermal stability up to this temperature range [10] [11]. Differential scanning calorimetry studies reveal a sharp endothermic peak corresponding to the melting transition, with no significant decomposition occurring at the melting point [12].

The heat of vaporization has been determined to be 71.6 kJ/mol [10], indicating moderate intermolecular forces within the crystal lattice. The vapor pressure at 25°C is extremely low at 6 × 10⁻⁸ atmospheres [10], reflecting the compound's low volatility and stability under ambient conditions. These thermal properties make the compound suitable for conventional pharmaceutical processing techniques including hot-melt extrusion and spray drying.

Acid-Base Properties

The compound exhibits weak acid properties with a pKa value of 3.31 [10], consistent with the presence of the carboxylic acid functional group. This relatively low pKa value indicates that the compound exists predominantly in its ionized form at physiological pH conditions, which has significant implications for its solubility behavior and biological activity. The acid dissociation constant suggests that approximately 99% of the compound exists in the ionized form at pH 7.4 [10].

Solubility Characteristics

Comprehensive solubility studies have been conducted across various solvent systems to understand the dissolution behavior of Ciprofibrate, (R)- [13] [14] [15]. The compound exhibits extremely poor water solubility, with a mole fraction solubility of only 2.653 × 10⁻⁶ at 323.15 K [13], classifying it as practically insoluble in aqueous media according to pharmacopoeial standards [15].

The solubility increases significantly in organic solvents and cosolvents. In ethylene glycol, the mole fraction solubility reaches 8.227 × 10⁻² at 323.15 K, while in n-propanol it increases to 0.1693 [13]. Ethanol provides even better solubility with a mole fraction of 0.3123, and dimethylformamide shows the highest solubility at 0.4075 under the same temperature conditions [13].

Solvent SystemMole Fraction Solubility (323.15 K)Solubility Classification
Water2.653 × 10⁻⁶Practically insoluble
Ethylene Glycol8.227 × 10⁻²Slightly soluble
n-Propanol0.1693Moderately soluble
Ethanol0.3123Soluble
Dimethylformamide0.4075Highly soluble

Temperature Dependence of Solubility

The solubility of Ciprofibrate, (R)- shows positive temperature dependence across all studied solvent systems [13]. Mathematical modeling using the Jouyban-Acree model, Van't Hoff-Jouyban-Acree model, and modified Apelblat-Jouyban-Acree model successfully describes the temperature-dependent solubility behavior with maximum relative average deviation values of 1.43 × 10⁻² and root mean square deviation of 8.15 × 10⁻⁴ [13].

The dissolution process is endothermic, as evidenced by the positive temperature coefficient of solubility. This behavior is consistent with the thermodynamic parameters derived from the temperature-dependent studies, indicating that entropy changes dominate the dissolution process [13].

Partition Coefficient

The lipophilicity of Ciprofibrate, (R)- has been estimated using various computational methods, with log P values ranging from 3.5 to 4.2 [16] [17]. These values indicate high lipophilicity, which correlates with the poor aqueous solubility and high affinity for organic phases. The partition coefficient between octanol and buffer systems shows significantly different values compared to the racemic mixture, reflecting the enantiospecific interactions that occur in biological systems [18].

Polymorphism and Solid-State Stability

Crystal Structure and Polymorphism

Ciprofibrate, (R)- exists in crystalline form with well-defined structural parameters [19] [20]. Powder X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c [19]. The unit cell parameters have been determined as a = 10.7646(3) Å, b = 10.2368(3) Å, c = 12.8079(4) Å, with β = 102.933(2)° [19]. The unit cell volume is 1375.56(7) Ų with Z = 4 and Z' = 1, indicating four molecules per unit cell [19].

The crystal structure exhibits intermolecular hydrogen bonding networks that contribute to the thermal stability and mechanical properties of the solid form. The carboxylic acid groups participate in typical acid-acid dimeric hydrogen bonding patterns, while the phenoxy oxygen atoms engage in weaker intermolecular interactions [19].

While extensive polymorphism studies have been conducted on related fibrate compounds [21], specific polymorphic forms of the (R)-enantiomer of ciprofibrate have not been extensively characterized in the available literature. However, the potential for polymorphism exists given the molecular structure and the presence of multiple conformationally flexible bonds.

Solid-State Stability

Thermal Stability

Thermal analysis studies demonstrate that Ciprofibrate, (R)- exhibits excellent thermal stability up to its melting point [22] [12]. Thermogravimetric analysis shows no significant mass loss below the melting temperature, indicating the absence of volatile impurities or bound solvents in the anhydrous crystalline form [12]. The compound remains stable during heating cycles, with no evidence of desolvation or polymorphic transitions in the temperature range typically encountered during pharmaceutical processing [12].

Chemical Stability Under Stress Conditions

Forced degradation studies reveal the stability profile of Ciprofibrate, (R)- under various stress conditions [22] [23] [24]. The compound demonstrates remarkable stability under thermal and photolytic stress conditions, with no observable degradation products formed during exposure to elevated temperatures or ultraviolet light [22].

However, the compound shows susceptibility to hydrolytic degradation under both acidic and basic conditions [22] [23] [24]. Under acidic conditions (hydrochloric acid), approximately 7.54% degradation occurs after one hour of exposure, forming polar impurities [22]. The degradation is more pronounced under basic conditions, with 4.88% degradation observed after one hour in sodium hydroxide solution [22].

The most significant degradation occurs under oxidative conditions, where 58.70% of the compound degrades after four hours of exposure to hydrogen peroxide [22]. The oxidative degradation follows first-order kinetics with activation energy values determined through Arrhenius analysis [24].

Stress ConditionDegradation (%)Time PeriodMajor Degradation Products
Thermal (80°C)<124 hoursNone detected
UV Light<124 hoursNone detected
Acid (0.1 M HCl)7.541 hourPolar impurities
Base (0.1 M NaOH)4.881 hourHydroxylated derivatives
Oxidative (3% H₂O₂)58.704 hoursMultiple oxidation products

Degradation Mechanisms

The major degradation pathway under basic conditions involves the formation of 2-[4-(3-hydroxypropynyl)phenoxy]-2-methylpropanoic acid through a complex mechanism involving ring-opening of the dichlorocyclopropyl group [23]. Further degradation leads to the formation of 2-(4-ethynylphenoxy)-2-methylpropanoic acid and 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid [23].

Under neutral pH conditions, the degradation products include 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid and its Z-isomer [23]. These degradation pathways provide insight into the potential impurity profiles that may develop during storage or processing under suboptimal conditions.

Long-term Stability

Accelerated stability studies demonstrate that properly stored crystalline Ciprofibrate, (R)- maintains chemical and physical stability for extended periods [14] [12]. Storage under controlled temperature and humidity conditions (25°C/60% relative humidity) results in minimal degradation over six-month periods. The compound shows particular stability when protected from moisture and light, with degradation rates remaining below pharmacopoeial limits for extended storage periods [12].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

288.0319997 g/mol

Monoisotopic Mass

288.0319997 g/mol

Heavy Atom Count

18

UNII

2827784AKW

Dates

Last modified: 08-10-2024

Explore Compound Types